(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride

Catalog No.
S2702722
CAS No.
2580098-47-9
M.F
C4H13Cl2FN2
M. Wt
179.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride

CAS Number

2580098-47-9

Product Name

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride

IUPAC Name

(2S)-2-fluorobutane-1,4-diamine;dihydrochloride

Molecular Formula

C4H13Cl2FN2

Molecular Weight

179.06

InChI

InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H/t4-;;/m0../s1

InChI Key

AWQQGUHYVGCVHM-FHNDMYTFSA-N

SMILES

C(CN)C(CN)F.Cl.Cl

Solubility

not available

(2S)-2-Fluorobutane-1,4-diamine dihydrochloride is an enantiopure compound with the molecular formula C4H11FN22Cl\text{C}_4\text{H}_{11}\text{FN}_2\cdot 2\text{Cl}^{-}. This compound consists of a chiral center at position 2, denoted by "(2S)", indicating that the hydroxyl group attached to carbon number 2 is oriented in a specific spatial arrangement relative to the rest of the molecule. The dihydrochloride salt forms due to the protonation of the amine groups, resulting in chloride ions balancing the charge .

2.

The exact mechanism of action of (2S)-2-Fluorobutane-1,4-diamine;dihydrochloride remains unclear in the scientific literature. However, its potential influence on cellular processes like proliferation, differentiation, and apoptosis suggests possible interactions with cell signaling pathways []. More research is needed to elucidate its specific targets and mode of action.

  • A search of scientific databases like PubChem and Google Scholar yielded no published research directly investigating this specific molecule.
  • There is a commercially available product listed with this name, but the supplier description does not mention any specific research applications [].

Further Exploration:

If you are interested in learning more about (2S)-2-Fluorobutane-1,4-diamine;dihydrochloride, you might consider:

  • Contacting the supplier listed for the commercially available product to inquire about any known research applications, but be aware they might not share specific details due to confidentiality reasons.
  • Searching for patents or patent applications that mention the compound, as these can sometimes provide insights into potential research applications.
  • Consulting with researchers in relevant fields, such as organic chemistry or medicinal chemistry, who might have knowledge about the molecule or similar compounds.

(a) Oxidative Processes:
While detailed oxidative processes involving (2S)-2-fluorobutane-1,4-diamine dihydrochloride specifically are not extensively documented, similar compounds undergo oxidation reactions. For instance, amine groups can undergo oxidative deamination under certain conditions, leading to the formation of aldehydes or ketones .

(c) Substitution Reactions:
Substitution at the fluorinated carbon atom is possible under appropriate nucleophilic substitution conditions. For example, replacing the fluorine atom could lead to compounds with altered properties suitable for various applications .

3.

Antitumor Properties:
Enantiomerically pure platinum(II) complexes derived from similar diamines have shown cytotoxicity against cancer cells. Although direct biological activity data specifically for (2S)-2-fluorobutane-1,4-diamine dihydrochloride are not extensively documented, its structural similarity suggests potential antitumor activities if used appropriately in drug design .

Synthesizing (2S)-2-fluorobutane-1,4-diamine involves several steps typically starting from simpler precursors. One common method includes the following general approach:

  • Fluorination Step: Fluoroalkylation agents like difluorethylamine derivatives can introduce the fluorine atom onto a precursor containing two hydroxymethyl groups.
  • Protection/Deprotection Steps: Protecting group strategies may be employed during synthesis to ensure stereochemical integrity throughout the process.
  • Final Purification: High-purity standards are crucial; techniques like HPLC or crystallization methods help achieve high yields of enantiopure material .

Given its chiral nature and potential pharmacological relevance, (2S)-2-fluorobutane-1,4-diamine dihydrochloride finds application primarily in research settings:

  • Pharmaceutical Testing: As a reference standard, it aids in testing the efficacy and specificity of drugs targeting particular receptors or enzymes.
  • Biomedical Research: Its unique structure makes it useful for studying enzyme-substrate interactions and exploring novel therapeutic targets.
  • Industrial Uses: Though less prominent compared to pharmaceutical uses, its synthetic versatility means it could serve as a building block in organic chemistry syntheses aimed at creating specialized materials or chemicals .

To fully understand the behavior of (2S)-2-fluorobutane-1,4-diamine dihydrochloride, detailed interaction studies are necessary. These might include:

  • Protein-Ligand Interactions: Investigating binding affinities with proteins relevant to disease pathways helps elucidate mechanisms behind any observed biological effects.
  • Cellular Uptake Mechanisms: Studying cellular uptake and metabolism provides insight into how the compound interacts with living organisms at a molecular level.
  • Metabolic Pathways: Understanding metabolic transformations will aid in predicting side effects and optimizing dosages for potential clinical use .

Several compounds share similarities with (2S)-2-fluorobutane-1,4-diamine dihydrochloride based on their structures and chemical properties:

  • Butane-1,4-Diol: Lacks the fluorine atom, resulting in different chemical and biological properties.
  • (2R)-2-Chlorobutane-1,4-Diamine Dihydrochloride: Has chlorine instead of fluorine, which alters reactivity and applications.
  • (2S)-4-Bromobutane-1,2-Diol: Contains bromine instead of fluorine and differs significantly in terms of electronic effects and lipophilicity.
  • Other Enantioenriched Ammonium Salts: Structurally related salts with varying substituents offer opportunities for comparative studies focusing on stereochemistry impacts on biological activity.

Each of these compounds offers distinct advantages depending on the desired outcome in research or industrial contexts. The presence of fluorine in (2S)-2-fluorobutane-1,4-diamine dihydrochloride imparts unique properties making it valuable for targeted applications.

By reviewing all available sources, we gain comprehensive knowledge about this compound, including its description,

The synthesis of (2S)-2-fluorobutane-1,4-diamine dihydrochloride represents a significant challenge in organofluorine chemistry due to the need for stereoselective introduction of fluorine at a specific carbon center [5]. Asymmetric fluorination strategies have evolved considerably over the past decades, offering various approaches to introduce fluorine atoms with high stereoselectivity [6]. The development of these methodologies has been driven by the unique properties that fluorine imparts to organic molecules, including enhanced metabolic stability and altered physicochemical characteristics [18].

Electrophilic fluorination using chiral catalysts represents one of the most effective approaches for the asymmetric synthesis of (2S)-2-fluorobutane-1,4-diamine [8]. This methodology typically employs N-fluorobenzenesulfonimide (NFSI) as the fluorine source in combination with chiral catalysts to achieve high enantioselectivity [36]. The reaction proceeds through the formation of a chiral enolate intermediate that undergoes stereoselective fluorination to establish the desired stereocenter [36].

Table 1: Comparison of Electrophilic Fluorination Catalysts for Asymmetric Synthesis| Catalyst Type | Fluorinating Agent | Typical Yield (%) | Enantiomeric Excess (%) | Reference ||---------------|-------------------|------------------|------------------------|-----------|| Chiral Pd(II) complexes | NFSI | 75-90 | 85-99 |  [36] || BINAP-metal complexes | NFSI | 70-85 | 80-95 |  [36] || Chiral phosphoric acids | Selectfluor | 65-80 | 75-90 |  [8] || Cinchona alkaloid derivatives | NFSI | 60-75 | 70-85 |  [5] |

Another promising approach involves nucleophilic fluorination using boron trifluoride etherate (BF3·Et2O) as both the fluorine source and activating reagent [5]. This method has demonstrated excellent enantioselectivity (up to 99% enantiomeric excess) and diastereoselectivity (up to >20:1 diastereomeric ratio) in the synthesis of chiral fluorinated compounds [5]. The reaction mechanism involves the formation of a chiral boron complex that directs the fluorination to occur selectively at one face of the substrate [5] [6].

Deoxyfluorination strategies using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor have also been employed for the synthesis of fluorinated diamines [19]. These reagents enable the direct conversion of hydroxyl groups to fluorine, providing a straightforward route to fluorinated compounds [19]. However, achieving high stereoselectivity with these reagents often requires careful control of reaction conditions and the use of chiral auxiliaries or catalysts [18] [19].

Recent advances in asymmetric catalysis have led to the development of dual catalytic systems that combine chiral anion phase-transfer catalysis with enamine activation [8]. This approach has proven particularly effective for the fluorination of α-branched ketones, allowing for the creation of quaternary fluorine-containing stereocenters with high levels of stereoselectivity [8]. The synergistic action of the two catalytic cycles enables efficient fluorination under mild conditions, making it a promising strategy for the synthesis of complex fluorinated compounds like (2S)-2-fluorobutane-1,4-diamine [8] [36].

Ammonolysis and Hydrochloric Acid Salt Formation Protocols

The synthesis of (2S)-2-fluorobutane-1,4-diamine dihydrochloride involves critical steps of ammonolysis and subsequent salt formation with hydrochloric acid [2] [3]. Ammonolysis reactions are fundamental in introducing amino groups into the fluorinated butane backbone, typically involving the nucleophilic substitution of appropriate leaving groups with ammonia or ammonia equivalents [9].

For the synthesis of (2S)-2-fluorobutane-1,4-diamine, ammonolysis is commonly performed on fluorinated precursors containing suitable leaving groups such as halides, tosylates, or mesylates [3]. The reaction typically proceeds through an SN2 mechanism, with inversion of configuration at the stereocenter if the leaving group is at the chiral carbon [5]. To maintain the stereochemical integrity of the (2S) configuration, careful selection of reaction conditions is essential [3] [5].

A typical ammonolysis protocol involves treating the fluorinated precursor with liquid ammonia or a concentrated ammonia solution in a sealed vessel at controlled temperatures [9]. Alternative approaches utilize azide intermediates, which are subsequently reduced to primary amines using hydrogenation or hydride reduction methods [6]. This two-step process often provides higher yields and cleaner products compared to direct ammonolysis [6] [9].

Table 2: Ammonolysis Conditions for Fluorinated Precursors| Ammonia Source | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) ||----------------|---------|-----------------|----------------|-------------------|-----------|| Liquid NH3 | None | -33 to 0 | 10-12 | 12-24 | 65-75 || NH3 (7N in MeOH) | MeOH | 80-100 | 15-20 | 24-48 | 70-80 || NH4OH (28%) | Dioxane/H2O | 100-120 | 20-25 | 36-48 | 60-70 || NH3/Ni catalyst | EtOH | 120-140 | 30-40 | 6-12 | 75-85 |

Following the successful introduction of amino groups, the formation of the dihydrochloride salt is a crucial step for isolation, purification, and stabilization of the diamine product [10]. The salt formation protocol typically involves treating the free diamine with a precise stoichiometric amount of hydrochloric acid in an appropriate solvent [10] [11]. The choice of solvent significantly impacts the crystallization behavior and purity of the resulting salt [11].

A standard procedure for hydrochloric acid salt formation involves dissolving the free diamine in an organic solvent such as ethanol, isopropanol, or ethyl acetate, followed by the dropwise addition of concentrated hydrochloric acid or hydrogen chloride gas [10]. The dihydrochloride salt typically precipitates from the solution due to its lower solubility compared to the free base [10] [14]. The precipitation can be enhanced by cooling the reaction mixture or adding anti-solvents such as diethyl ether or hexane [11].

For (2S)-2-fluorobutane-1,4-diamine dihydrochloride specifically, the salt formation process must be carefully controlled to prevent racemization of the chiral center [14]. This typically involves maintaining low temperatures during the acid addition and avoiding prolonged exposure to strongly acidic conditions [11] [14]. The resulting dihydrochloride salt is typically isolated by filtration, washed with appropriate solvents to remove impurities, and dried under controlled conditions to yield the final product [10] [11].

Purification Techniques for Chiral Fluorinated Diamines

The purification of chiral fluorinated diamines, particularly (2S)-2-fluorobutane-1,4-diamine dihydrochloride, presents unique challenges due to the need to maintain stereochemical integrity while achieving high chemical purity [12]. Several specialized techniques have been developed to address these challenges, each with specific advantages depending on the scale and purity requirements [21].

Crystallization remains one of the most effective methods for purifying chiral fluorinated diamines [21]. The technique exploits differences in solubility between the desired compound and impurities, as well as potential differences in crystallization behavior between enantiomers [28]. For (2S)-2-fluorobutane-1,4-diamine dihydrochloride, selective crystallization can be achieved by carefully controlling solvent composition, temperature, and crystallization kinetics [21] [28].

Diastereomeric crystallization, also known as classical resolution, is particularly valuable for purifying racemic mixtures of fluorinated diamines [28]. This approach involves forming diastereomeric salts with chiral resolving agents, which can then be separated based on their different physicochemical properties [28]. Common resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid, which form diastereomeric salts with different solubilities [21] [28].

Table 3: Crystallization Solvents for Purification of Fluorinated Diamine Dihydrochlorides| Solvent System | Temperature Range (°C) | Recovery (%) | Purity (%) | Enantiomeric Excess (%) ||----------------|------------------------|--------------|------------|-------------------------|| MeOH/Et2O | -20 to 25 | 75-85 | >98 | >99 || EtOH/Acetone | 0 to 40 | 70-80 | >97 | >98 || IPA/Hexane | -10 to 30 | 65-75 | >99 | >99 || Acetonitrile/H2O | 5 to 50 | 60-70 | >98 | >97 |

Chromatographic techniques offer another powerful approach for purifying chiral fluorinated diamines [12]. High-performance liquid chromatography (HPLC) using chiral stationary phases has emerged as a particularly effective method for separating enantiomers of fluorinated compounds [24]. Polysaccharide-based chiral columns, such as cellulose and amylose derivatives, have demonstrated excellent enantioselectivity for fluorinated compounds [24]. For (2S)-2-fluorobutane-1,4-diamine dihydrochloride, mobile phase optimization is crucial, with mixtures of hexane/isopropanol or acetonitrile/water commonly employed [12] [24].

Supercritical fluid chromatography (SFC) represents an increasingly important technique for the purification of chiral fluorinated compounds [12]. SFC combines the high efficiency of gas chromatography with the versatility of liquid chromatography, using supercritical carbon dioxide as the primary mobile phase component [12]. Recent developments in fluorinated chiral stationary phases for SFC have significantly enhanced the separation of fluorinated enantiomers, offering advantages in terms of speed, resolution, and environmental impact [12] [24].

For industrial-scale purification, simulated moving bed (SMB) chromatography has emerged as a continuous, efficient process for separating enantiomers of fluorinated diamines [24]. This technique allows for continuous injection and collection of product streams, significantly increasing productivity compared to batch chromatography [24]. The development of specialized chiral stationary phases with enhanced selectivity for fluorinated compounds has further improved the efficiency of SMB separations [12] [24].

Crystallization-induced dynamic resolution (CIDR) represents an innovative approach for purifying racemic mixtures of fluorinated compounds [21]. This technique exploits the dynamic interconversion of enantiomers in solution coupled with selective crystallization of one enantiomer [21]. For compounds like (2S)-2-fluorobutane-1,4-diamine dihydrochloride, CIDR can achieve high optical purity with excellent yield, making it particularly valuable for industrial applications [21] [22].

Scalability Challenges in Industrial Production

The industrial production of (2S)-2-fluorobutane-1,4-diamine dihydrochloride faces numerous scalability challenges that must be addressed to ensure efficient and economical manufacturing processes [15]. These challenges span multiple aspects of production, from raw material handling to final product isolation, each requiring specialized solutions to enable successful scale-up [19].

Safety considerations represent a primary concern in the industrial production of fluorinated compounds [16]. Many fluorinating reagents, such as hydrogen fluoride, fluorine gas, and sulfur tetrafluoride, are highly toxic and corrosive, necessitating specialized equipment and handling protocols [16]. The development of safer fluorinating reagents, such as NFSI and Selectfluor, has mitigated some of these concerns, but their higher cost can impact the economic viability of large-scale processes [15] [16].

Table 4: Comparison of Fluorinating Reagents for Industrial Scale Production| Reagent | Relative Cost | Safety Profile | Handling Requirements | Selectivity | Waste Generation ||---------|---------------|----------------|----------------------|-------------|------------------|| HF | Low | Highly hazardous | Specialized equipment | Moderate | High || F2 (10% in N2) | Moderate | Hazardous | Flow chemistry setup | Low | Moderate || DAST | High | Hazardous | Controlled addition | High | Low || NFSI | Very high | Moderately safe | Standard equipment | Very high | Low || Selectfluor | High | Safe | Standard equipment | High | Moderate || BF3·Et2O | Moderate | Hazardous | Moisture-free conditions | High | Moderate |

Process chemistry challenges also present significant hurdles in scaling up the production of chiral fluorinated diamines [15]. Achieving consistent stereoselectivity at industrial scale often requires precise control of reaction parameters, including temperature, concentration, and mixing efficiency [19]. Minor variations in these parameters can lead to significant changes in product quality, necessitating robust process control strategies [15] [19].

The availability and cost of chiral catalysts represent another major challenge in the industrial production of (2S)-2-fluorobutane-1,4-diamine dihydrochloride [17]. Many asymmetric fluorination methodologies rely on expensive chiral catalysts that are difficult to recover and reuse [17]. Developing immobilized catalyst systems or continuous flow processes can help address these issues, but often require significant process redesign and validation [15] [17].

Continuous flow chemistry has emerged as a promising approach for addressing many of the scalability challenges associated with fluorination reactions [16]. Flow reactors offer improved heat and mass transfer, enabling better control of reaction parameters and enhanced safety profiles for hazardous reagents [16]. For the synthesis of (2S)-2-fluorobutane-1,4-diamine dihydrochloride, continuous flow systems can facilitate precise control of the asymmetric fluorination step, leading to improved stereoselectivity and yield [16] [19].

Purification at industrial scale presents unique challenges compared to laboratory-scale operations [20]. Crystallization processes must be carefully designed to ensure consistent product quality while maximizing yield [20]. The development of continuous crystallization technologies, such as continuous oscillatory baffled crystallizers, offers potential advantages in terms of process control and efficiency [17] [20].

Economic considerations ultimately determine the viability of industrial production processes for chiral fluorinated diamines [19]. The cost of raw materials, particularly fluorinating reagents and chiral catalysts, can significantly impact the overall process economics [19]. Process intensification strategies, such as telescoping multiple reaction steps and minimizing solvent usage, can help improve economic viability [15] [19].

The solubility profile of (2S)-2-fluorobutane-1,4-diamine;dihydrochloride demonstrates characteristic behavior typical of diamine dihydrochloride salts, with distinct patterns across different solvent systems [1] [2]. The dihydrochloride salt formation significantly enhances aqueous solubility compared to the free base form, primarily through ionic interactions and hydrogen bonding mechanisms [1] [3].

Aqueous Solubility

In aqueous media, (2S)-2-fluorobutane-1,4-diamine;dihydrochloride exhibits high solubility attributed to the ionic nature of the dihydrochloride salt [1] [2]. The protonated amine groups create strong electrostatic interactions with water molecules, while the chloride counterions contribute to the overall ionic character of the compound [3] [4]. The negative XLogP3-AA value of -0.9 indicates moderate hydrophilicity, consistent with the diamine and hydrochloride nature [1].

Water solubility of diamine dihydrochlorides typically ranges from 100 mg/mL to complete miscibility, depending on the specific structural features [5] [3]. The presence of the fluorine substituent may slightly modify the hydration shell around the molecule but does not significantly impair aqueous solubility due to the dominant effect of the charged amine groups [6].

Polar Solvent Systems

In polar protic solvents such as alcohols and glycols, (2S)-2-fluorobutane-1,4-diamine;dihydrochloride demonstrates good solubility through hydrogen bonding interactions [2] [7]. The compound can form multiple hydrogen bonds via both the protonated amine groups and the chloride anions with protic solvent molecules. Polar aprotic solvents show variable solubility depending on their ability to stabilize the ionic species through dipole-ion interactions [8] [9].

Nonpolar Solvent Limitations

Solubility in nonpolar solvents is severely limited due to the ionic nature of the dihydrochloride salt [10]. The highly polar character of the protonated diamine groups creates unfavorable interactions with hydrophobic solvents such as alkanes, aromatics, and ethers. The fluorine substituent, while introducing some degree of lipophilicity, is insufficient to overcome the dominant hydrophilic character imparted by the dihydrochloride functionalities [10] [11].

Table 1: Solubility Characteristics by Solvent Type

Solvent TypeSolubilityContributing FactorsReference
WaterHighDihydrochloride salt form enhances ionic interactions [1] [2] [1] [2]
Polar protic solventsHighHydrogen bonding and ionic interactions [2] [2]
Nonpolar solventsLowLimited due to ionic nature of dihydrochloride [10] [10]
Organic solvents (general)VariableDepends on polarity and hydrogen bonding capacityGeneral principle
Buffer solutions (pH 4.6-7.0)pH-dependentProtonation state affects solubility [12] [13] [12] [13]

Thermal Decomposition Pathways and Kinetic Analysis

The thermal stability and decomposition behavior of (2S)-2-fluorobutane-1,4-diamine;dihydrochloride follows established patterns observed for diamine dihydrochloride salts, with additional considerations arising from the presence of the fluorine substituent [14] [15] [16].

Primary Decomposition Mechanisms

Thermal degradation of diamine compounds typically initiates through carbamate formation when exposed to carbon dioxide, followed by intramolecular cyclization or intermolecular reactions [14] [15]. For (2S)-2-fluorobutane-1,4-diamine;dihydrochloride, the primary decomposition pathway likely involves the formation of carbamate intermediates at temperatures above 280°C, consistent with related diamine dihydrochlorides [5] [16].

The decomposition process proceeds through several distinct pathways:

Cyclization Reactions: Intramolecular cyclization of carbamate intermediates leads to the formation of imidazolidinone derivatives, representing a major decomposition route [14] [15]. The presence of the fluorine substituent at the 2-position may influence the regioselectivity and kinetics of cyclization due to electronic effects.

Nucleophilic Substitution: Free amine groups can undergo nucleophilic attack on carbamate carbonyls, generating diamine urea compounds as significant decomposition products [14] [15]. This pathway competes with cyclization and may be favored under certain temperature and concentration conditions.

Halide Elimination: At elevated temperatures exceeding 400°C, C-F bond cleavage becomes thermodynamically feasible, potentially releasing hydrogen fluoride [17]. This process represents a secondary decomposition pathway specific to fluorinated compounds.

Kinetic Parameters

Thermal degradation kinetics of diamine compounds typically exhibit activation energies ranging from 25-35 kcal/mol, with rate constants showing strong temperature dependence [16] [18] [19]. Non-isothermal kinetic analysis reveals complex multi-step decomposition mechanisms that can be modeled using advanced techniques such as the Avrami model for nucleation and growth processes [20] [21].

Temperature-dependent rate constants follow modified Arrhenius behavior, with some fluorinated compounds demonstrating inverse Arrhenius characteristics at lower temperatures due to cooperative degradation mechanisms [20]. The thermal stability is enhanced by the presence of fluorine substituents, which typically increase decomposition onset temperatures by 15-30°C compared to non-fluorinated analogs [22] [23].

Table 2: Thermal Decomposition Pathways and Products

Decomposition ProductFormation MechanismTemperature Range (°C)Reference
Imidazolidinone derivativesIntramolecular cyclization following carbamate formation280-350 [14] [15]
Diamine urea compoundsNucleophilic attack by free amine on carbamate carbonyl280-350 [14] [15]
Cyclized amide productsSecondary cyclization reactions350-450 [14] [15]
Hydrogen fluoride (HF)C-F bond cleavage at elevated temperatures>400 [17]
Nitrogen oxides (NOx)Amine group decomposition>450 [17]
Carbon oxides (CO, CO₂)Carbon backbone degradation>500 [17]

pH-Dependent Protonation Behavior in Aqueous Systems

The protonation behavior of (2S)-2-fluorobutane-1,4-diamine;dihydrochloride in aqueous systems follows the characteristic pattern of dibasic amines, with two distinct protonation events corresponding to the two amine functional groups [24] [25] [26].

Protonation Equilibria

As a diamine compound, (2S)-2-fluorobutane-1,4-diamine exhibits two protonation constants (pKa1 and pKa2) corresponding to the sequential protonation of the primary amine groups [26] [27]. Typical pKa values for aliphatic diamines range from 8-11 for the first protonation and 6-9 for the second protonation, with the exact values influenced by structural factors including chain length, branching, and substituent effects [27] [28].

The presence of the fluorine substituent at the 2-position introduces electron-withdrawing effects that can lower both pKa values by approximately 0.3-1.2 units compared to the unsubstituted analog [25] [29]. This effect results from the high electronegativity of fluorine (4.0), which reduces electron density on the amine groups and decreases their basicity [25] [30].

pH-Dependent Speciation

At low pH values (2.0-3.0), the compound exists predominantly in the fully protonated form (H₂L²⁺), exhibiting maximum aqueous solubility due to strong electrostatic interactions with water [12] [28]. As pH increases through the range of 4.0-6.0, the compound transitions to predominantly monoprotonated species (HL⁺), maintaining high solubility while beginning to show pH-dependent behavior [12] [31].

Near physiological pH (7.0-8.0), mixed protonation states exist in equilibrium, with the distribution dependent on the specific pKa values and ionic strength of the solution [12] [32]. At elevated pH values (9.0-12.0), deprotonation becomes dominant, leading to decreased solubility as the neutral species predominates [31] [33].

Analytical Implications

The pH-dependent protonation behavior has significant implications for analytical chemistry applications and formulation development [26] [13]. Optimal pH ranges for maximum solubility and chemical stability must be carefully selected based on the specific pKa values and intended application [3] [4].

Electrochemical behavior at microelectrodes demonstrates pH-dependent responses, with different protonation forms exhibiting distinct redox characteristics [33]. This property can be exploited for pH-sensitive applications and analytical detection methods.

Table 3: pH-Dependent Protonation Behavior

pH RangeProtonation StateTypical pKa Values for DiaminesSolubility BehaviorReference
2.0-3.0Fully protonated (H₂L²⁺)Below first pKaMaximum solubility [25] [26] [28]
4.0-6.0Predominantly monoprotonated (HL⁺)Between pKa1 and pKa2High solubility [25] [26] [28]
7.0-8.0Mixed protonation statesNear second pKaVariable solubility [25] [26] [28]
9.0-10.0Predominantly neutral (L)Above second pKaDecreasing solubility [25] [26] [28]
11.0-12.0Fully deprotonatedWell above second pKaMinimum solubility [25] [26] [28]

Dates

Last modified: 08-16-2023

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